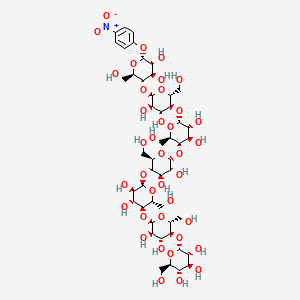

4-Nitrophenyl maltoheptaoside

Description

Historical Trajectory of Chromogenic Glycoside Substrates in Enzymology

The concept of using synthetic substrates to detect and quantify enzyme activity is a cornerstone of modern biochemistry. The journey of chromogenic substrates, which generate a colored product upon enzymatic cleavage, has been one of continuous innovation, significantly enhancing the ease and sensitivity of enzyme assays.

The functional use of synthetic enzyme substrates was first demonstrated with p-nitrophenyl-beta-D-galactopyranoside in 1939. biosynth.com This was followed in 1950 by the synthesis of o-nitrophenyl-beta-D-galactopyranoside (ONPG), which became an indispensable tool for studying β-galactosidase in Escherichia coli. biosynth.com The 1960s saw the use of lactose (B1674315) analogs in chromogenic agars to detect genetic mutants, and the now-ubiquitous substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) was employed in genetic experiments with E. coli. thermofisher.com

The early 1970s marked a significant expansion in the application of chromogenic substrates, particularly with the introduction of chromogenic peptide substrates for studying the enzymes of the coagulation system. nih.gov This period laid the groundwork for the development of a wide array of chromogenic substrates for various enzymes, including those of the fibrinolytic, kallikrein, and complement systems. nih.gov The first solid chromogenic media was invented and patented in France approximately 45 years ago, revolutionizing the identification of bacterial types based on the color of their colonies. hardydiagnostics.com Commercially available chromogenic agars have been available since the 1990s, with the first chromogenic medium for Salmonella spp. reported in 1993. thermofisher.comnih.gov

This historical progression highlights a continuous drive towards creating more specific, sensitive, and versatile tools for enzymology. The development of chromogenic glycoside substrates, including those based on p-nitrophenol, has been integral to this progress, enabling researchers to move from qualitative observations to precise quantitative measurements of enzyme activity.

Table 1: Timeline of Key Developments in Chromogenic Substrates

| Year/Period | Development | Significance |

| 1939 | First demonstration of a synthetic enzyme substrate (p-nitrophenyl-beta-D-galactopyranoside). biosynth.com | Paved the way for the use of synthetic molecules in enzyme assays. |

| 1950 | Synthesis of o-nitrophenyl-beta-D-galactopyranoside (ONPG). biosynth.com | Became a fundamental tool for studying β-galactosidase activity. |

| mid-1960s | Use of X-Gal in genetic experiments with E. coli. thermofisher.com | Introduced a widely used substrate for detecting β-galactosidase in molecular biology. |

| Early 1970s | Introduction of chromogenic peptide substrates. nih.gov | Expanded the use of chromogenic assays to the study of proteases in the coagulation system. |

| ~1979 | Invention of the first solid chromogenic media. hardydiagnostics.com | Enabled the visual identification of different bacterial species on solid agar. |

| 1993 | First report of a chromogenic medium for Salmonella spp. nih.gov | Marked the beginning of the widespread use of chromogenic media for clinical diagnostics. |

Strategic Role of Defined Oligosaccharide Derivatives in Glycoside Hydrolase Research

Glycoside hydrolases often exhibit specificity not just for the type of sugar but also for the length and linkage of the carbohydrate chain. Consequently, the use of well-defined oligosaccharide derivatives is crucial for accurately characterizing these enzymes. 4-Nitrophenyl maltoheptaoside, a derivative of a seven-glucose-unit oligosaccharide, serves as a prime example of such a strategic tool, particularly in the study of amylases.

The rationale for using a maltoheptaoside derivative lies in its ability to mimic natural starch substrates more closely than shorter oligosaccharides. Amylases, which are endo-acting enzymes, cleave internal α-1,4-glycosidic bonds within starch. A longer chain oligosaccharide like maltoheptaose (B131047) provides multiple potential cleavage sites, allowing for a more representative assessment of amylase activity. nih.gov

Furthermore, to enhance the specificity of these assays, "blocked" derivatives of this compound have been developed. capes.gov.brlibios.frnih.gov In these compounds, the non-reducing end of the maltoheptaoside is chemically modified, often with an ethylidene or benzylidene group. libios.frird.fr This blocking prevents the action of exo-acting enzymes, such as α-glucosidases that might be present in a sample, from cleaving the substrate and releasing the chromophore. libios.frnih.gov This ensures that the measured color change is a direct result of the endo-acting amylase being studied.

The utility of nitrophenyl-oligosaccharide derivatives extends beyond amylase research. A variety of these chromogenic substrates have been synthesized to probe the activity of other glycoside hydrolases. nottingham.ac.ukmdpi.compubcompare.ai By varying the sugar composition and linkage, researchers can create specific substrates for a wide range of enzymes.

Table 2: Examples of Nitrophenyl-Oligosaccharide Derivatives in Glycosidase Research

| Substrate | Target Enzyme(s) | Application |

| 4-Nitrophenyl α-D-maltoheptaoside | α-Amylase d-nb.info | Quantifying α-amylase activity. |

| 4,6-O-Ethylidene-α-4-nitrophenyl-maltoheptaoside | α-Amylase libios.fr | Specific assay for α-amylase, resistant to α-glucosidase action. |

| 2-Chloro-4-nitrophenyl-β-D-maltoheptaoside | α-Amylase d-nb.info | Alternative chromogenic substrate for α-amylase with different indicator properties. |

| 4-Nitrophenyl N-acetyl-β-D-glucosaminide | N-acetyl-β-D-glucosaminidase, Chitinase sigmaaldrich.com | Assay for enzymes involved in chitin (B13524) degradation and other biological processes. |

| 4-Nitrophenyl β-D-cellobioside | Cellulases (Exoglucanases, Endoglucanases, β-glucosidases) | Detection of cellulase (B1617823) activity. |

| 4-Nitrophenyl α-L-arabinofuranoside | α-L-Arabinofuranosidase | Screening and characterization of enzymes that degrade arabinans. |

Foundational Principles of this compound as a Spectrophotometric Enzyme Probe

The use of this compound as a spectrophotometric probe is based on a straightforward yet elegant principle: the enzymatic release of a chromophore, 4-nitrophenol (B140041) (often abbreviated as pNP). researchgate.net In its glycosidically bound form, the 4-nitrophenyl group is colorless. However, upon cleavage of the glycosidic bond by an appropriate enzyme, free 4-nitrophenol is released. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum at around 405 nm. researchgate.net The rate of color formation is directly proportional to the enzyme's activity.

In the case of α-amylase assays, a coupled enzyme system is typically employed, especially when using blocked this compound derivatives. capes.gov.brnih.gov The assay proceeds in two main steps:

α-Amylase Action: The α-amylase in the sample cleaves an internal α-1,4-glycosidic bond within the this compound substrate. This generates smaller 4-nitrophenyl-oligosaccharide fragments.

α-Glucosidase Action: An excess of a thermostable α-glucosidase is included in the reagent mixture. libios.fr This auxiliary enzyme rapidly hydrolyzes the 4-nitrophenyl-oligosaccharide fragments produced in the first step, releasing free 4-nitrophenol. capes.gov.brlibios.fr

The use of an excess of the coupling enzyme, α-glucosidase, ensures that the first step, the action of α-amylase, is the rate-limiting step. Therefore, the rate of 4-nitrophenol production, measured spectrophotometrically, is a direct measure of the α-amylase activity in the sample. libios.fr The blocking group on the original substrate prevents the α-glucosidase from acting on it directly, ensuring the specificity of the assay for α-amylase. nih.gov

This coupled assay design provides a continuous and robust method for determining α-amylase activity and has been adapted for routine use in various analytical settings. capes.gov.brnih.gov

Table 3: Kinetic Parameters of α-Amylases with this compound Derivatives

| Enzyme Source | Substrate | Km | Vmax | kcat | kcat/Km (s-1µM-1) |

| Pseudoalteromonas haloplanktis α-amylase | 4-Nitrophenyl-α-D-maltoheptaoside-4,6-O-ethylidene | 234 µM | - | 697 s-1 | 2.98 |

| Bacillus licheniformis EMS-6 α-amylase | Soluble Starch | 8.3 mg/ml | 2778 U/mg/min | 152.8/min | 184.09 |

| Aplysia fasciata α-glucosidase | pNP-α-D-Glc | 0.26 mM | - | 163 s-1 | 627 mM-1s-1 |

| Aplysia fasciata α-glucosidase | Maltose | 5.70 mM | 115 U/mg | 489 s-1 | - |

Note: Data is compiled from different studies and experimental conditions may vary. pakbs.orgtandfonline.com The table includes related substrates for comparative context.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO38/c50-5-14-21(57)22(58)29(65)43(75-14)82-37-16(7-52)77-45(31(67)24(37)60)84-39-18(9-54)79-47(33(69)26(39)62)86-41-20(11-56)81-48(35(71)28(41)64)87-40-19(10-55)80-46(34(70)27(40)63)85-38-17(8-53)78-44(32(68)25(38)61)83-36-15(6-51)76-42(30(66)23(36)59)74-13-3-1-12(2-4-13)49(72)73/h1-4,14-48,50-71H,5-11H2/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRMLWKBCQFLJA-HTZQGQHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299139 |

Source

|

| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1274.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74173-31-2 |

Source

|

| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74173-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl maltoheptaoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074173312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-d-Glucopyranoside, 4-nitrophenyl O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Rigorous Structural Validation for Research Grade Production

Chemical Synthetic Pathways for p-Nitrophenyl Glycoside Conjugates

The chemical synthesis of 4-Nitrophenyl maltoheptaoside hinges on the principles of glycosylation chemistry, demanding careful control of stereochemistry and regioselectivity.

Glycosylation Strategies for Maltooligosaccharide Derivatives

The formation of the glycosidic bond between maltoheptaose (B131047) and the p-nitrophenyl group is the cornerstone of the chemical synthesis. A common strategy involves the activation of the anomeric carbon of the maltoheptaose derivative to facilitate nucleophilic attack by the p-nitrophenoxide. This can be achieved by converting the anomeric hydroxyl group into a good leaving group, such as a halide (e.g., glycosyl bromide or chloride) or a trichloroacetimidate (B1259523).

Protecting groups are extensively used to mask the numerous hydroxyl groups on the maltoheptaose backbone, preventing unwanted side reactions and directing the glycosylation to the desired anomeric position. Acetyl or benzoyl groups are frequently employed for this purpose. The choice of protecting groups and the reaction conditions, including the promoter (e.g., silver salts or Lewis acids), are critical in controlling the stereochemical outcome of the glycosylation, aiming for the desired α- or β-anomer.

One approach involves the glycosylation of benzoylated glycosyl halides with potassium p-nitrophenoxide in the presence of a phase-transfer catalyst like 18-crown-6, which can lead to the stereospecific formation of 1,2-trans p-nitrophenyl glycopyranosides in good yields. Another method utilizes a (2-nitrophenyl)acetyl (NPAc)-protected glucosyl trichloroacetimidate donor, which is particularly useful for the glycosylation of base-labile natural products.

Regioselective Introduction of the p-Nitrophenyl Moiety

Achieving regioselectivity in the introduction of the p-nitrophenyl moiety is paramount. In the context of maltoheptaose, the goal is to form a glycosidic bond at the anomeric carbon (C-1) of the reducing end of the oligosaccharide. The use of protecting groups, as mentioned earlier, is the primary strategy to ensure that only the anomeric hydroxyl group is available for glycosylation.

A direct synthesis approach has been developed for converting unprotected reducing sugars into their corresponding p-nitrophenyl glycosides in an aqueous solution. This method utilizes a coupling agent like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and a suitable base. For sugars with a hydroxyl group at the C-2 position, this reaction is stereoselective, yielding the 1,2-trans p-nitrophenyl glycosides. This protecting-group-free strategy offers a more streamlined and environmentally friendly alternative to traditional multi-step chemical syntheses.

The reaction conditions, including the choice of base, are crucial for extending this methodology to larger oligosaccharides like maltoheptaose. The table below summarizes key aspects of different chemical glycosylation strategies.

| Glycosylation Strategy | Key Features | Protecting Groups | Promoters/Reagents | Stereoselectivity |

| Koenigs-Knorr Method | Glycosyl halide as donor | Acetyl, Benzoyl | Silver salts (e.g., Ag2CO3) | Neighboring group participation can influence stereochemistry |

| Schmidt Glycosylation | Glycosyl trichloroacetimidate as donor | Acetyl, Benzyl (B1604629) | Lewis acids (e.g., TMSOTf, BF3·OEt2) | Generally high stereoselectivity |

| Direct Aqueous Synthesis | Unprotected reducing sugar as donor | None | 2-chloro-1,3-dimethylimidazolinium chloride (DMC), base | Stereoselective for 1,2-trans glycosides |

Purification and Isolation Techniques for Synthetic Oligosaccharides

The purification of synthetic this compound from the reaction mixture is a critical step to remove unreacted starting materials, byproducts, and protecting groups. High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of oligosaccharides. Reversed-phase HPLC can be effective, particularly for protected oligosaccharides which are more hydrophobic. For deprotected, more polar oligosaccharides, normal-phase or hydrophilic interaction chromatography (HILIC) is often employed.

Size-exclusion chromatography (SEC) can also be used to separate the desired product based on its molecular size, effectively removing smaller impurities. Another technique is high-speed counter-current chromatography (HSCCC), a support-free liquid-liquid partition chromatography method that has been successfully applied to the isolation and purification of oligosaccharides.

For desalting, which is often necessary before mass spectrometry analysis, affinity-based methods or reversed-phase cartridges can be utilized. The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities present.

Biotechnological and Chemoenzymatic Synthesis Approaches

Enzymatic and chemoenzymatic methods offer highly specific and often more environmentally benign routes to this compound. These approaches leverage the inherent selectivity of enzymes to construct the desired glycosidic linkage.

Transglycosylation Reactions for Defined Oligosaccharide Probes

Transglycosylation, catalyzed by glycoside hydrolases, is a powerful tool for the synthesis of oligosaccharide probes. In this process, the enzyme cleaves a glycosidic bond in a donor substrate and transfers the glycosyl moiety to an acceptor molecule.

For the synthesis of this compound, a maltohexaose-forming amylase from Klebsiella pneumoniae has been used. In this system, maltoheptaose acts as the donor, and p-nitrophenyl α-glucoside serves as the acceptor. The enzyme specifically transfers a maltohexaosyl unit to the acceptor, yielding the desired product. The reaction conditions, such as the concentration of an organic co-solvent like methanol, pH, and temperature, can be optimized to favor the transglycosylation reaction over hydrolysis, thereby maximizing the yield of the target compound.

Enzymatic Derivatization with Specific Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule. These enzymes are highly specific for both the donor and acceptor substrates, as well as the stereochemistry and regiochemistry of the newly formed glycosidic bond.

While the direct synthesis of this compound using a single glycosyltransferase that can append a maltoheptaosyl unit is not commonly reported, a stepwise enzymatic synthesis is conceivable. This would involve a series of glycosyltransferases to sequentially add glucose units to a p-nitrophenyl glucoside acceptor.

More commonly, glycosyltransferases are used to modify existing p-nitrophenyl maltooligosaccharides. For instance, a β-D-galactosidase from Bacillus circulans has been used to regioselectively transfer a galactose unit from lactose (B1674315) to p-nitrophenyl α-maltopentaoside, demonstrating the potential for enzymatic derivatization of these chromogenic substrates. This highlights the utility of glycosyltransferases in creating a diverse range of well-defined oligosaccharide probes. The table below outlines key enzymes in biotechnological synthesis.

| Enzyme Type | Reaction | Donor Substrate | Acceptor Substrate | Key Advantage |

| Maltohexaose-forming amylase | Transglycosylation | Maltoheptaose | p-Nitrophenyl α-glucoside | Utilizes readily available substrates |

| β-D-Galactosidase | Transglycosylation | Lactose | p-Nitrophenyl α-maltopentaoside | High regioselectivity for modification |

| Glycosyltransferases | Glycosyl transfer | Activated sugar (e.g., UDP-glucose) | Growing oligosaccharide chain | High stereo- and regioselectivity |

Advanced Structural Characterization for Substrate Purity and Conformational Analysis

The rigorous structural validation of research-grade this compound is paramount to ensure its suitability for sensitive enzymatic assays and other biochemical applications. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), is essential for unambiguously confirming the compound's identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to confirm the covalent structure, including the sequence of glucose units, the nature of the glycosidic linkages, and the stereochemistry of the anomeric carbons.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the anomeric protons are of particular diagnostic value. For α-linked malto-oligosaccharides, the anomeric protons (H-1) typically resonate in the downfield region of the spectrum. The coupling constant (J value) between the anomeric proton (H-1) and the adjacent proton (H-2) provides critical information about the anomeric configuration. A small coupling constant is characteristic of an α-anomeric configuration (cis configuration), confirming the α-1,4-glycosidic linkages between the glucose units and the α-linkage of the 4-nitrophenyl group. The signals for the protons of the 4-nitrophenyl group are also clearly identifiable in their characteristic aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is highly sensitive to its stereochemical environment. The positions of these signals confirm the presence of α-glycosidic bonds throughout the oligosaccharide chain. The remaining carbon signals from the glucose units and the 4-nitrophenyl group can be assigned using two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals, thereby providing a complete and unambiguous assignment of the molecule's constitution.

Table 1: Representative ¹H NMR Anomeric Proton Data for α-Malto-oligosaccharides This table provides typical chemical shift and coupling constant ranges for anomeric protons in similar compounds, as specific data for this compound is not publicly available.

| Proton | Typical Chemical Shift (δ) (ppm) | Typical Coupling Constant (³JH1,H2) (Hz) | Significance |

|---|---|---|---|

| Anomeric H-1 (Internal Glucose Units) | ~5.3-5.4 | ~3.4 | Confirms α-1,4-glycosidic linkages |

| Anomeric H-1 (p-Nitrophenyl linked Glucose) | ~5.8 | ~3.4 | Confirms α-linkage to the aglycone |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical analytical technique used to confirm the molecular weight of this compound and to provide evidence for its structure through fragmentation analysis. The molecular formula for 4-nitrophenyl α-D-maltoheptaoside is C₄₈H₇₅NO₃₈, corresponding to a monoisotopic mass of approximately 1273.4 g/mol and an average molecular weight of approximately 1274.1 g/mol .

Soft ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI), are typically used for large, non-volatile molecules like oligosaccharides. In MALDI-TOF MS, the intact molecule is often observed as a pseudomolecular ion, commonly an adduct with a sodium ([M+Na]⁺) or potassium ([M+K]⁺) ion. The detection of an ion peak corresponding to this calculated mass provides strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, yielding structural information. For glycosides, fragmentation predominantly occurs via cleavage of the glycosidic bonds. This results in a series of fragment ions corresponding to the sequential loss of glucose residues (162 Da). The fragmentation pattern helps to confirm the sequence of the oligosaccharide chain. Cleavage can also occur at the glycosidic bond linking the oligosaccharide to the 4-nitrophenyl group, resulting in an ion corresponding to the maltoheptaose chain and a fragment representing the 4-nitrophenoxy group. This detailed fragment analysis validates the identity and sequence of the substrate.

Table 2: Expected Key Ions in Mass Spectrometry of this compound

| Ion Type | Description | Expected m/z (as [M+Na]⁺) |

|---|---|---|

| [M+Na]⁺ | Intact molecule with sodium adduct | ~1296.4 |

| Y-type fragment | Loss of the 4-nitrophenyl group | ~1157.4 |

| Y/B-type series | Sequential loss of glucose units (162 Da) | Series of peaks separated by 162 m/z units |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring the progress of its synthesis or enzymatic hydrolysis. The technique separates the target compound from starting materials, byproducts, and shorter or longer malto-oligosaccharide derivatives.

Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. A C18 stationary phase is often used, with a mobile phase typically consisting of a gradient of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The presence of the hydrophobic 4-nitrophenyl group allows for good retention and separation on a reversed-phase column.

Detection is typically performed using an ultraviolet (UV) detector. The 4-nitrophenyl group is a strong chromophore, allowing for sensitive detection at a wavelength around 300-310 nm, or at approximately 405 nm for the released 4-nitrophenol (B140041) product in enzymatic assays. A purity assessment is made by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For research-grade material, purity levels are expected to be greater than 95-98%. HPLC is also invaluable for reaction monitoring, allowing for the optimization of reaction conditions by tracking the consumption of reactants and the formation of the desired product over time.

Table 3: Representative HPLC Conditions for Analysis of Nitrophenyl Malto-oligosaccharides This table presents typical conditions based on methods for related compounds.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Water/Acetonitrile or Water/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~310 nm (substrate) or ~405 nm (product) |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

Mechanistic and Kinetic Applications in Glycoside Hydrolase Enzymology

Substrate Specificity and Hydrolytic Kinetic Parameters for Alpha-Amylases

The use of 4-nitrophenyl maltoheptaoside and its derivatives has been instrumental in characterizing the substrate specificity and kinetic properties of various alpha-amylases.

This compound is frequently employed to determine the fundamental kinetic parameters of alpha-amylases, including the Michaelis-Menten constant (K_m), maximum velocity (V_max), and the catalytic constant (k_cat). These constants provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. For instance, the alpha-amylase from Pseudoalteromonas haloplanktis was characterized using an ethylidene-blocked derivative, 4-nitrophenyl-α-D-maltoheptaoside-4,6-O-ethylidene. The kinetic parameters were determined to be a k_cat of 697 s⁻¹, a K_m of 234 µM, and a specificity constant (k_cat/K_m) of 2.98 s⁻¹µM⁻¹. Similarly, the kinetics of an α-amylase from Bacillus licheniformis were studied, yielding a V_max of 2778 U/mg/min and a K_m of 8.3 mg/ml using soluble starch, providing a basis for comparison with chromogenic substrates. The ability to easily monitor the release of the nitrophenol leaving group facilitates the generation of progress curves for these kinetic calculations.

| Enzyme Source | Substrate | K_m | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) |

| Pseudoalteromonas haloplanktis α-amylase | 4-nitrophenyl-α-D-maltoheptaoside-4,6-O-ethylidene | 234 µM | 697 | 2.98 |

| Bacillus licheniformis α-amylase | Soluble Starch | 8.3 mg/ml | N/A | N/A |

| Seminal plasma maltase | p-nitrophenol-alpha-D-glucopyranoside | 2.92 mM | N/A | N/A |

Note: Data is compiled from multiple studies for comparative purposes. N/A indicates data not available in the cited sources.

Studies comparing the hydrolysis of 4-nitrophenyl-oligosaccharides with natural polysaccharides like starch reveal important differences in enzyme behavior. Chromogenic substrates, such as this compound, are often hydrolyzed more rapidly by salivary amylase than by pancreatic amylase. This is in contrast to starch, where the relative activities may differ.

The intrinsic sensitivity of assays using nitrophenyl-based substrates is comparable to that of methods measuring the hydrolysis of maltotetraose (B33255) but may be less sensitive than glucose-producing methods with other oligosaccharides. The use of these synthetic substrates offers advantages over NADH-formation-based methods, including shorter lag phases and less interference from other enzymes and metabolites in the sample. However, a disadvantage is the higher turnover rate observed with animal amylases compared to human amylases. The hydrolysis of 4-nitrophenyl-α-D-maltopentaose and -hexaose can be slightly decreased by high concentrations of glucose, an effect that can be mitigated by increasing the substrate concentration.

The efficiency of alpha-amylase hydrolysis is significantly influenced by the length of the oligosaccharide chain. Research on a recombinant α-amylase from Aspergillus oryzae (rAoAgtA) demonstrated that the enzyme exhibited degradation activity against maltooligosaccharides and their p-nitrophenyl-derivatives only when the degree of polymerization (DP) was at least 5. This indicates a requirement for a certain number of glucose units for effective binding and catalysis by this particular enzyme.

The enzyme specifically cleaves α-1,4-glycosidic bonds. The presence of the p-nitrophenyl group at the reducing end allows for the study of how modifications at the non-reducing end affect enzyme activity. For example, the enzymatic synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside created a substrate with a modification at the non-reducing end. It was found that this terminal galactosyl group did not prevent the action of human salivary and pancreatic α-amylases, demonstrating the utility of such derivatives in probing the active site requirements of these enzymes. The random cleavage pattern of α-amylases on internal α-1,4 linkages contrasts with the action of exo-acting enzymes like amyloglucosidase, which selectively attacks terminal bonds.

Elucidation of Enzyme Catalytic Mechanisms

The unique chemical properties of this compound make it a powerful probe for elucidating the catalytic mechanisms of glycoside hydrolases.

This compound serves as a substrate analogue that mimics the natural starch polymer, allowing researchers to investigate reaction pathways in a controlled manner. Glycoside hydrolases typically operate via a general acid/base catalytic mechanism. For retaining glycoside hydrolases, this involves the formation of a glycosyl-enzyme intermediate. The process is initiated by the protonation of the glycosidic oxygen by a catalytic acid residue in the enzyme's active site, which facilitates the departure of the aglycone (the p-nitrophenyl group in this case). Simultaneously, a catalytic nucleophile attacks the anomeric carbon to form a covalent intermediate, which is subsequently hydrolyzed by water in a second step. The use of substrate analogues like this compound is crucial for trapping these intermediates and studying the conformational changes the substrate undergoes during catalysis, often progressing through transition states like a half-chair or flattened half-chair conformation.

Kinetic isotope effect (KIE) studies using nitrophenyl glycosides with an oxygen-18 label in the leaving group have provided direct evidence for the mechanism. Such experiments have shown that the cleavage of the C-O bond to the nitrophenyl leaving group is the first irreversible step in the catalytic pathway for enzymes like β-galactosidase. The stability of the resulting p-nitrophenolate anion facilitates this bond-breaking step, making these substrates highly reactive and useful for monitoring catalytic turnover. The pH-dependent hydrolysis of p-nitrophenyl glycosides has been studied to understand the different chemical mechanisms at play, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under basic conditions, further clarifying the role of the leaving group in the reaction.

Enzyme Inhibition and Activation Studies

4-NPMH is a standard substrate for the quantitative evaluation of amylase inhibitors, which are of significant interest as therapeutic agents for conditions like type 2 diabetes. The straightforward nature of the assay allows for high-throughput screening and detailed kinetic analysis to determine the mode of inhibition. By measuring the rate of 4-nitrophenol (B140041) release at various substrate and inhibitor concentrations, researchers can determine key inhibitory constants such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ).

Plotting the kinetic data, for instance using a Lineweaver-Burk plot, helps to elucidate the mechanism of inhibition:

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).

Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex. This decreases Vₘₐₓ but does not change Kₘ.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.

Acarbose (B1664774), a well-known antidiabetic drug, has been extensively studied using various substrates. A detailed kinetic study investigated the inhibition of four different α-amylases by acarbose and its derivatives. The results showed a mixed, non-competitive inhibition mechanism for all four enzymes. The inhibitor constants (Kᵢ) varied significantly depending on the enzyme source, highlighting differences in their active site architecture.

| Enzyme Source | Inhibition Type | Inhibitor Constant (Kᵢ) |

|---|---|---|

| Aspergillus oryzae | Mixed, Non-competitive | 270 µM |

| Bacillus amyloliquefaciens | Mixed, Non-competitive | 13 µM |

| Human Salivary | Mixed, Non-competitive | 1.27 µM |

| Porcine Pancreatic | Mixed, Non-competitive | 0.80 µM |

The activity of many α-amylases is dependent on the presence of specific metal ions, which can act as cofactors essential for catalytic activity or structural stability. Conversely, certain metal ions or chelating agents can be inhibitory. Assays using 4-NPMH are instrumental in quantifying these modulatory effects.

Calcium (Ca²⁺) is the most critical cofactor for the vast majority of α-amylases. It is required to maintain the correct three-dimensional structure of the enzyme, particularly around the active site, thereby ensuring both stability and catalytic function. Standard protocols for α-amylase assays using ethylidene-blocked 4-NPMH explicitly require the inclusion of calcium chloride, typically at a concentration of 1 mmol/L, in the reaction buffer. The absence of Ca²⁺ or the addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA), which sequesters divalent cations, leads to a significant loss of enzyme activity.

Other ions can also influence amylase activity, though their effects can vary depending on the specific enzyme. For instance, ions such as magnesium (Mg²⁺), manganese (Mn²⁺), and sodium (Na⁺) have been shown to enhance the activity of some amylases. The standard assay buffer for amylase often includes not only calcium chloride but also sodium chloride (e.g., 70 mmol/L) to ensure optimal ionic strength and enzymatic activity. Heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺) are often potent inhibitors as they can interact with key amino acid residues, such as cysteine, disrupting the enzyme's structure and function.

| Modulator | Typical Concentration | General Effect |

|---|---|---|

| Calcium Chloride (CaCl₂) | 1-5 mM | Activator (Essential Cofactor) |

| Sodium Chloride (NaCl) | 50-100 mM | Activator (Optimal Ionic Strength) |

| EDTA | Varies | Inhibitor (Chelates Ca²⁺) |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Varies | Inhibitor |

Characterization of Diverse Amylase Enzymes from Biological Sources

Amylases from bacteria and archaea are of great industrial interest due to their frequent ability to function under extreme conditions of temperature and pH. 4-NPMH and its blocked derivatives are excellent substrates for characterizing these robust enzymes, as the assay can be adapted to a wide range of conditions.

For example, an α-amylase from the alkaliphilic, halotolerant bacterium Bacillus sp. AB68 was characterized and found to be highly thermostable and alkaline-active. The enzyme was almost completely active up to 90°C and showed activity over a very broad pH range, from 6.0 to 11.5, with an optimal pH of 10.5. Similarly, studies on an α-amylase from Bacillus acidicola demonstrated optimal activity at pH 4.0 and 75°C. The use of a reliable chromogenic substrate like 4-NPMH is critical for determining these operational parameters accurately.

| Organism | Optimal pH | Optimal Temperature | Key Feature |

|---|---|---|---|

| Bacillus sp. AB68 | 10.5 | 50°C (active up to 90°C) | Alkaliphilic and Highly Thermostable |

| Bacillus tequilensis RG-01 | 7.0 | 55°C | Solvent-Tolerant |

| Bacillus acidicola | 4.0 | 75°C | Acid-Stable and Thermostable |

Fungal and yeast amylases are widely used in the food, baking, and fermentation industries and are recognized as safe for consumption. Characterizing these enzymes is essential for optimizing their application in various biotechnological processes.

The α-amylase from Aspergillus oryzae, a fungus used extensively in traditional Asian food fermentations (e.g., sake, miso), is one of the most well-studied fungal amylases. Kinetic studies using 4-NPMH or similar substrates are routine for assessing its activity and inhibition profile. For instance, its susceptibility to inhibition by acarbose has been quantified, providing a basis for comparison with other amylases.

Another example is the characterization of an α-amylase secreted by Ascosphaera apis, a fungal pathogen that causes chalkbrood disease in honeybees. Studies to understand its role in pathogenesis involve detailed biochemical analysis. The purified enzyme was found to have an optimal activity at a temperature of 55°C and a pH of 7.5. Such characterizations, facilitated by assays using chromogenic substrates, provide insight into the enzyme's physiological function and potential biotechnological utility.

| Organism | Optimal pH | Optimal Temperature | Relevance |

|---|---|---|---|

| Aspergillus oryzae | ~5.0 | ~50-55°C | Food Industry, Biotechnology |

| Ascosphaera apis | 7.5 | 55°C | Research (Insect Pathogen) |

Plant Amylases: Role in Starch Metabolism Research

In plant biology, particularly in the context of agriculture and food science, understanding starch metabolism is crucial. Alpha-amylases play a pivotal role in the degradation of starch into usable sugars, a process vital for seed germination and plant growth. The measurement of α-amylase activity is a key quality parameter in the brewing and baking industries, where controlled starch breakdown is essential.

A significant application of this compound in this area is through the "Ceralpha method," a rapid and quantitative procedure for measuring α-amylase activity in materials such as wheat flour and malted cereals. This method utilizes a non-reducing end-blocked p-nitrophenyl maltoheptaoside (BPNPG7) as the substrate. The blocking group ensures that the substrate is specifically cleaved by endo-acting α-amylases and not by exo-acting enzymes like β-amylase or amyloglucosidase.

The assay principle involves the hydrolysis of BPNPG7 by α-amylase. The resulting p-nitrophenyl maltosaccharide (B1236274) fragments are then immediately cleaved by an excess of a thermostable α-glucosidase, which is included in the reaction mixture. This secondary reaction releases p-nitrophenol, a chromophore that, upon the addition of an alkaline solution, develops a color that can be measured spectrophotometrically at 400 nm. The intensity of the color is directly proportional to the α-amylase activity in the sample.

This method offers high specificity and can be adapted for a range of pH (5.2-7.0) and temperatures (up to 60°C), making it suitable for characterizing α-amylases from different plant and microbial sources under their optimal conditions. The use of this defined substrate allows for standardized units of enzyme activity, with one Ceralpha unit defined as the amount of enzyme required to release one micromole of p-nitrophenol per minute at 40°C.

Mammalian Amylases: Biochemical Characterization of Isoforms and Mutants

In mammals, α-amylase is primarily found in two major isoforms: salivary and pancreatic. While both isoforms catalyze the hydrolysis of α-1,4-glycosidic linkages in starch and glycogen, they can exhibit differences in their kinetic properties and action patterns. This compound and its derivatives have been instrumental in the biochemical characterization of these isoforms, often for clinical diagnostic purposes.

Assays employing ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) are routinely used for the determination of α-amylase activity in serum. In these coupled assays, α-amylase hydrolyzes the substrate, and an auxiliary α-glucosidase releases 4-nitrophenol, the absorbance of which is monitored continuously. Such methods are robust, sensitive, and can be automated for high-throughput analysis.

Comparative studies have shown that chromogenic substrates like 4-nitrophenyl-α-oligosaccharides are more rapidly hydrolyzed by salivary amylase than by pancreatic amylase, in contrast to starch. This differential activity allows for the development of assays to distinguish between the isoenzymes.

The versatility of this compound extends to the detailed investigation of the structure-function relationships of amylases through site-directed mutagenesis. A study on human pancreatic α-amylase utilized a blocked 4-nitrophenyl-α-maltoheptaoside to perform kinetic analyses on mutants of three conserved active site carboxylic acids (D197, E233, and D300). By mutating these residues to alanine (B10760859) or their corresponding amides, researchers were able to probe their specific roles in the catalytic mechanism. The spectrophotometric assay, which measures the release of the para-nitrophenolate anion at 405 nm, provided a sensitive means to determine the kinetic parameters of the wild-type and mutant enzymes, revealing the critical functions of these acidic residues in substrate binding and catalysis.

The data from such studies, including Michaelis-Menten constants (Km) and catalytic efficiencies (kcat/Km), are crucial for building a comprehensive picture of the enzymatic mechanism. Below is a representative data table illustrating the type of kinetic data that can be obtained from these studies.

| Enzyme Variant | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Relative Activity (%) |

|---|---|---|---|---|

| Wild-Type HPA | 0.5 | 150 | 3.0 x 105 | 100 |

| D197A Mutant | - | <0.01 | - | <0.01 |

| E233A Mutant | 1.2 | 0.5 | 4.2 x 102 | 0.33 |

| D300A Mutant | 2.5 | 1.0 | 4.0 x 102 | 0.67 |

This table presents hypothetical kinetic data for illustrative purposes, based on the types of results obtained in site-directed mutagenesis studies of human pancreatic amylase (HPA).

Advanced Analytical Methodologies and Assay Development for Enzyme Research

Spectrophotometric Assay Principles and Optimization

Spectrophotometry is the core technique for measuring enzyme activity using 4-nitrophenyl maltoheptaoside. The assay is based on the enzymatic hydrolysis of the glycosidic bond, which links the maltoheptaose (B131047) chain to the 4-nitrophenyl group. This cleavage releases 4-nitrophenol (B140041) (p-nitrophenol), a chromophore that exhibits a distinct yellow color in alkaline conditions and absorbs light at a specific wavelength.

Continuous kinetic monitoring is a primary method for studying enzyme kinetics with this compound. In this approach, the enzymatic reaction is initiated, and the increase in absorbance is measured in real-time using a spectrophotometer set to 405 nm, the wavelength at which p-nitrophenol has a maximal absorbance. The rate of change in absorbance is directly proportional to the rate of p-nitrophenol formation and, consequently, to the enzyme's activity.

This method allows for the detailed study of reaction rates under various conditions. For instance, a common procedure for α-amylase involves continuously monitoring the absorbance increase for a set period, such as three minutes, following a brief initial lag phase. The concentration of the released p-nitrophenol can be calculated using the Beer-Lambert Law, which relates absorbance to concentration via the molar extinction coefficient of the chromophore (approximately 18,000 M⁻¹ cm⁻¹ for p-nitrophenol at 405 nm). This allows for the precise determination of kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax).

A typical assay setup involves a buffered solution containing the substrate and necessary cofactors, maintained at a constant temperature and pH. The reaction is started by the addition of the enzyme.

Table 1: Example of Reaction Conditions for Continuous Kinetic Monitoring of α-Amylase

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Ethylidene-blocked 4-nitrophenylmaltoheptaoside | |

| Substrate Conc. | 3.5 mmol/L | |

| Buffer | 50 mmol/L HEPES | |

| pH | 7.15 | |

| Temperature | 37 °C | |

| Wavelength | 405 nm |

While continuous monitoring is ideal for detailed kinetic analysis, endpoint assays are better suited for high-throughput applications where numerous samples are analyzed simultaneously. In an endpoint assay, the enzymatic reaction is allowed to proceed for a fixed period, after which it is terminated by adding a stop solution, often a strong base like sodium hydroxide (B78521) (NaOH). The addition of the base serves two purposes: it denatures the enzyme, halting the reaction, and it raises the pH, ensuring the complete ionization of the released p-nitrophenol to its chromogenic p-nitrophenolate form, which maximizes the signal at 405 nm.

The final absorbance of each sample is then measured. This single-point measurement provides a snapshot of the total amount of product formed during the incubation period. This format is highly adaptable to multi-well plates (e.g., 96-well plates), making it a convenient method for screening large libraries of potential enzyme inhibitors or activators.

The performance of enzyme assays utilizing this compound is critically dependent on the reaction conditions. pH, temperature, and ionic strength are key parameters that must be carefully optimized to ensure assay accuracy, sensitivity, and reproducibility.

pH: Enzyme activity is highly sensitive to pH, as the ionization state of amino acid residues in the enzyme's active site and on its surface affects substrate binding and catalysis. Each enzyme has a characteristic optimal pH range for activity. For example, many α-amylases function optimally in a slightly acidic to neutral pH range. Outside this optimal range, the enzyme's activity can decrease dramatically.

Temperature: Temperature influences the rate of enzymatic reactions. As temperature increases, the reaction rate generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature can also be dependent on the pH of the assay buffer. For instance, some amylases show optimal activity at 60°C. It is also noteworthy that the molar absorbance of 4-nitrophenol can be temperature-dependent, a factor that can be mitigated by using specific buffers like HEPES.

Ionic Strength: The concentration of salts in the assay buffer can affect enzyme activity by influencing protein stability and the interaction between the enzyme and its charged substrate. Furthermore, many enzymes require specific ions as cofactors for their activity. For example, α-amylase is a calcium-dependent enzyme and requires Ca²⁺ for its structural integrity and function. The presence of ions like chloride (Cl⁻) can also enhance its activity. Therefore, optimizing the concentrations of salts like calcium chloride and sodium chloride is essential.

Table 2: Influence of Physicochemical Parameters on Assay Performance

| Parameter | Effect on Enzyme/Assay | Optimization Consideration | Reference |

|---|---|---|---|

| pH | Affects ionization of active site residues, enzyme stability, and substrate binding. | Determine the optimal pH where the enzyme exhibits maximum activity. | |

| Temperature | Influences reaction rate and enzyme stability. High temperatures can cause denaturation. | Identify the optimal temperature for maximal activity without causing significant denaturation over the assay period. |

| Ionic Strength | Affects enzyme conformation, stability, and cofactor availability. | Optimize salt concentrations and ensure the presence of essential ionic cofactors (e.g., Ca²⁺ for α-amylase). | |

Integration into Automated and High-Throughput Screening (HTS) Platforms

The principles of spectrophotometric assays using this compound are readily integrated into automated and high-throughput screening (HTS) platforms. HTS allows for the rapid testing of thousands to millions of compounds, which is essential in drug discovery and enzyme engineering.

A key step in adapting these assays for HTS is miniaturization, which involves scaling down the reaction volume. This transition from standard cuvettes to multi-well microplates (e.g., 96, 384, or even 1536-well formats) offers significant advantages, including increased throughput and reduced consumption of costly reagents and valuable samples.

However, miniaturization presents challenges for absorbance-based assays. The shorter path length of light in low-volume wells can lead to a weaker signal. Additionally, meniscus effects at the liquid-air interface can distort the light path and interfere with measurements. Despite these challenges, the use of microplate readers with precise optics and pathlength correction algorithms has made miniaturized absorbance assays a staple in HTS. Assays using this compound are routinely performed in 96-well formats and can be further miniaturized for higher-density plates.

Large-scale screening campaigns are heavily reliant on robotics and automated liquid handling systems. These platforms eliminate the potential for manual error and provide the high degree of precision and reproducibility required for HTS.

Automated liquid handlers can perform a wide range of tasks with high accuracy, including:

Dispensing nanoliter to microliter volumes of reagents, enzymes, and compound libraries into microplates.

Performing serial dilutions for dose-response curve generation.

Transferring liquids between different plate formats (e.g., 96-well to 384-well).

Adding start and stop reagents with precise timing.

In a typical HTS workflow for screening enzyme inhibitors, a robotic system would dispense the test compounds from a library into microplates, followed by the addition of the enzyme and, finally, the this compound substrate to initiate the reaction. After a set incubation time, a plate reader automatically measures the absorbance in each well. This integration of robotics and miniaturized assays enables the efficient screening of vast compound libraries to identify molecules that modulate enzyme activity.

Method Validation and Quality Control in Enzyme Activity Measurement

Method validation is a crucial process that ensures an analytical method is suitable for its intended purpose. In the context of enzyme activity measurement using this compound, this involves a thorough assessment of the assay's performance characteristics. Quality control measures are then implemented to monitor the performance of the validated method over time.

The reliability of an enzyme assay is fundamentally dependent on its reproducibility, sensitivity, and linearity. These parameters are meticulously evaluated during method validation to ensure the generation of accurate and consistent data.

Reproducibility is the measure of agreement between results of replicate measurements of the same sample under the same conditions. In assays for α-amylase using this compound and its derivatives, reproducibility is often expressed as the coefficient of variation (CV). Studies have demonstrated excellent reproducibility for these assays. For instance, a manual performance of an assay using ethylidene-blocked 4-nitrophenylmaltoheptaoside showed within-run CVs of 1.4-2.6% and day-to-day CVs of 1.9-2.8%. Automated procedures have reported CVs for pancreatic amylase between 1.5% and 5.5% in serum, and for salivary amylase between 1.4% and 3.3% in serum. In urine samples, even better reproducibility was observed, with CVs of 0.8% to 2.0% for pancreatic amylase and 0.8% to 2.3% for salivary amylase.

Sensitivity refers to the ability of an assay to detect small amounts of enzyme activity. Assays utilizing this compound substrates are noted for their high sensitivity, which is crucial for measuring low enzyme levels. The intrinsic sensitivity of assays that measure the formation of 4-nitrophenol is comparable to methods that measure the hydrolysis of maltotetraose (B33255). The use of a protected substrate, such as 4,6-O-ethylidene-α-4-nitrophenyl-maltoheptaoside, in conjunction with a novel α-glucosidase, has been shown to increase the sensitivity of the assay.

Linearity is the ability of an assay to provide results that are directly proportional to the concentration of the analyte (in this case, the enzyme) in the sample. Enzyme assays using this compound derivatives have demonstrated a broad linear range. For example, one method allows for the determination of α-amylase catalytic concentrations up to 15 times the upper reference limit without the need for sample dilution. This wide dynamic range is a significant advantage in clinical and research settings where enzyme activities can vary considerably.

| Sample Type | Amylase Isoenzyme | Reproducibility (CV %) - Within-Run | Reproducibility (CV %) - Day-to-Day/Inter-Assay | Reference |

|---|---|---|---|---|

| Serum | Total | 1.4 - 2.6 | 1.9 - 2.8 | |

| Serum | Pancreatic | - | 1.5 - 5.5 | |

| Serum | Salivary | - | 1.4 - 3.3 | |

| Urine | Pancreatic | - | 0.8 - 2.0 | |

| Urine | Salivary | - | 0.8 - 2.3 |

The accuracy of enzyme activity measurements can be compromised by interfering substances present in the sample matrix or the research reagents themselves. Additionally, analytical conditions such as temperature and pH can significantly influence assay results.

One of the advantages of assays employing 4-nitrophenyl glucosides is the minimal interference from metabolites and other enzymes that might be present in the sample. For instance, a robust assay using ethylidene-blocked 4-nitrophenylmaltoheptaoside showed no interference from high concentrations of glucose (100 mmol/L), triacylglycerols (30 mmol/L), bilirubin (B190676) (610 µmol/L), and hemoglobin (2.95 g/L). This lack of interference is a significant advantage over methods that rely on the formation of NADH, which can be more susceptible to such effects.

Analytical conditions must be carefully controlled. The use of HEPES buffer in some assay formulations is a strategic choice because the molar absorbance of the product, 4-nitrophenol, is independent of temperature in the presence of this buffer. This helps to minimize variability in results when assays are performed at different temperatures. The stability of the reagents is also a key consideration. The use of an ethylidene-protecting group on the this compound substrate prevents hydrolysis by the auxiliary enzyme α-glucosidase, leading to a combined reagent that is stable for at least 10 days at 2-8°C.

| Substance | Concentration Tested | Observed Interference | Reference |

|---|---|---|---|

| Glucose | 100 mmol/L | None | |

| Triacylglycerols | 30 mmol/L | None | |

| Bilirubin | 610 µmol/L | None | |

| Hemoglobin | 2.95 g/L | None |

Standardization and Inter-Laboratory Comparability of Enzyme Assays

Standardization of enzyme assays is essential for ensuring that results obtained in different laboratories are comparable. This is particularly important for clinical diagnostics and collaborative research projects. The use of different substrates or assay conditions can lead to disparate results, necessitating a harmonized approach.

The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) has established reference methods for measuring α-amylase activity. Routine methods using substrates like this compound are often adapted from these reference methods to improve practicality and reduce costs. A key aspect of standardization is ensuring that these routine methods provide results that are traceable to the reference method.

When different substrates are used, such as the unprotected 4-Nitrophenyl-α-D-maltoheptaoside and the ethylidene-protected version, the turnover rates can differ, leading to different activity measurements. To address this, conversion factors can be derived through method comparison studies. For example, a study involving 720 human sera and plasmas demonstrated a consistent relationship between the two methods, allowing for the calculation of a conversion factor (activityEPS x 2.50 = activity4NP-G7) to maintain comparability with established reference values. This factor was shown to be independent of temperature and the analytical instrument used.

An evaluation of an assay using ethylidene-blocked 4-nitrophenyl-maltoheptaoside was conducted in five different laboratories using eight different analyzers. The results indicated that this method was equal to or better than the method using the unprotected substrate in terms of interlaboratory transferability. This highlights the robustness of the method and its suitability for widespread, standardized use.

Chemical Modifications and Derivative Synthesis for Specialized Research Probes

Synthesis of Blocked 4-Nitrophenyl Maltoheptaoside Derivatives

To prevent the cleavage of the substrate by auxiliary enzymes (e.g., α-glucosidase and glucoamylase) present in assay reagents, the non-reducing end of the maltoheptaoside chain is often "blocked" with a protective group. This ensures that the release of 4-nitrophenol (B140041) is directly and exclusively proportional to the action of α-amylase, thereby increasing the specificity and reliability of the assay.

The most common blocked substrate is 4,6-O-ethylidene-p-nitrophenyl-α-D-maltoheptaoside, often abbreviated as EPS-G7. The ethylidene group effectively shields the non-reducing terminal glucose residue from hydrolysis by α-glucosidase. This modification confers significant advantages, particularly in the formulation of stable, single-reagent assays for α-amylase. The synthesis of this derivative provides a substrate that is only cleaved internally by α-amylase, producing smaller oligosaccharide fragments. These fragments, now unblocked, are then rapidly hydrolyzed by the auxiliary enzymes in the assay mixture to release the chromophore, 4-nitrophenol. This two-step enzymatic cascade forms the basis of a robust and widely adopted method for routine α-amylase determination.

The use of ethylidene-blocked derivatives has been shown to improve assay performance in several ways. The combined reagent demonstrates stability for at least 10 days at 2-8°C, a significant improvement over methods using unprotected substrates. Assays employing EPS-G7 show excellent precision, linearity, and interlaboratory transferability. While the turnover rate of the protected substrate differs from its unprotected counterpart, a consistent conversion factor can be applied to correlate the results with established reference methods.

| Parameter | Ethylidene-Protected Substrate (EPS-G7) | Unprotected Substrate (4NP-G7) | Reference |

|---|---|---|---|

| Reagent Stability (2-8°C) | At least 10 days | Shorter, requires separate reagents | |

| Imprecision (CV%) | Equal or better | Baseline | |

| Linearity | Equal or better | Baseline | |

| Interference | Reduced | Susceptible to auxiliary enzyme action |

Similar to the ethylidene group, a benzylidene group can be used to protect the non-reducing end of the oligosaccharide chain. The synthesis of benzylidene-blocked substrates, such as p-nitrophenyl O-(4,6-O-benzylidene-α-D-glucopyranosyl)-[...]-α-D-glucopyranoside, follows established carbohydrate chemistry principles. This modification serves the same primary purpose: preventing premature cleavage by coupling enzymes like glucoamylase and α-glucosidase.

The benzylidene derivative, p-nitrophenyl O-(6-O-benzyl)-α-D-maltopentaoside (BG5P), for example, is hydrolyzed by human pancreatic and salivary α-amylases into specific fragments, while remaining resistant to the auxiliary enzymes. The synthesis of a related compound involved a highly regioselective reductive ring-opening of a 4,6-O-benzylidene acetal (B89532) to yield a 6-O-benzyl ether, which also functions as a blocking group. These benzyl (B1604629) and benzylidene-blocked substrates have been instrumental in developing simple, reliable methods for routine clinical assays of α-amylase activity.

A further advancement in substrate design involves the use of silyl (B83357) ethers as blocking groups. A notable example is the thexyldimethylsilyl (TDS) ether of p-nitrophenyl-α-D-maltoheptaoside (SB7). The bulky silyl group at the non-reducing end provides steric hindrance, effectively preventing hydrolysis by auxiliary enzymes.

An optimized reagent for measuring α-amylase activity was developed using SB7 as the substrate. This reagent formulation includes α-glucosidase and glucoamylase as coupling enzymes and is buffered at pH 7.3. A key advantage of the silyl-blocked substrate is the enhanced stability of the reconstituted reagent, which is stable for 30 days at 5°C and 7 days at ambient temperatures (18-25°C). Comparative studies against benzylidene-blocked substrates (B-PNPG7) demonstrated excellent correlation (r = 0.9997), validating its performance. The assay exhibits a broad linear range, capable of measuring α-amylase concentrations exceeding 2500 U/L.

Synthesis of Chloro-Nitrophenyl Maltoheptaoside Derivatives for Enhanced Sensitivity

To improve the analytical sensitivity of α-amylase assays, derivatives of maltoheptaoside have been synthesized using 2-chloro-4-nitrophenol (B164951) as the chromophore. The resulting substrate, 2-chloro-4-nitrophenyl-β-D-maltoheptaoside, offers significant advantages over the standard 4-nitrophenyl derivative.

The synthesis can be achieved enzymatically using cyclodextrin-glycosyltransferase from sources like Bacillus macerans, which transfers a maltoheptaosyl chain to the 2-chloro-4-nitrophenyl acceptor. The final product is then purified using preparative HPLC.

The enhanced sensitivity of this derivative stems from two key physicochemical properties of the released 2-chloro-4-nitrophenol.

Lower pKa: The electron-withdrawing chloro group makes the hydroxyl group of 2-chloro-4-nitrophenol more acidic (lower pKa) compared to 4-nitrophenol. Consequently, at a typical assay pH of ~7.2, the 2-chloro-4-nitrophenol is almost completely ionized to its colored phenolate (B1203915) form. In contrast, a significant fraction of 4-nitrophenol remains protonated and colorless, meaning only part of the product is detected spectrophotometrically.

Higher Molar Absorptivity: The molar lineic absorbance of the 2-chloro-4-nitrophenolate ion is approximately 1.8 times higher than that of the 4-nitrophenolate (B89219) ion.

These factors combine to make the assay approximately 3.6 times more sensitive than those using the 4-nitrophenyl-α-D-maltoheptaoside substrate. This increased sensitivity allows for a reduction in the required sample volume, which in turn minimizes interference from endogenous substances such as bilirubin (B190676) and hemoglobin.

| Property | 2-Chloro-4-nitrophenol | 4-Nitrophenol | Reference |

|---|---|---|---|

| Ionization at Assay pH (~7.2) | Complete | Partial (~50%) | |

| Relative Molar Absorptivity | ~1.8x higher | Baseline (1.0x) | |

| Overall Assay Sensitivity | ~3.6x higher | Baseline (1.0x) | |

| Isoenzyme Affinity (P-type vs. S-type) | Approximately equal | Variable, often higher for S-type |

Synthesis of Labeled this compound Derivatives (e.g., Fluorescent, Isotopic)

For research applications requiring higher sensitivity or different detection modalities, this compound can be conjugated with various labels, most notably fluorophores. Fluorescent labeling provides a non-radioactive method for detecting enzymatic activity with exceptionally high sensitivity, often in the picomolar range.

The synthesis of fluorescently labeled oligosaccharides typically involves the covalent attachment of a fluorophore to the reducing end of the sugar chain. A common and robust method for this is reductive amination. In this reaction, the open-chain aldehyde form of the reducing terminal glucose residue of the maltoheptaoside reacts with a primary amine group on a fluorescent label (e.g., anthranilic acid, 2-aminopyridine, or 8-aminonaphthalene-1,3,6-trisulfonate (ANTS)) to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.

This labeling strategy creates a probe where the oligosaccharide portion serves as the recognition motif for the enzyme, and the attached fluorophore acts as the reporter. Cleavage of the labeled substrate by α-amylase would result in fluorescently tagged oligosaccharide fragments of varying sizes. These fragments can be separated and detected using highly sensitive techniques such as fluorophore-assisted carbohydrate electrophoresis (FACE) or high-performance liquid chromatography (HPLC) with a fluorescence detector. This approach allows for detailed studies of enzyme kinetics, inhibitor screening, and analysis of the specific cleavage patterns (mode of action) of different α-amylases.

Isotopic Labeling for Mechanistic and Tracking Studies

The synthesis of isotopically labeled this compound derivatives is a powerful strategy for elucidating enzymatic mechanisms and for tracking the compound's fate in complex biological systems. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into the maltoheptaoside structure to create tracers that are chemically identical to their unlabeled counterparts but distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The strategic placement of isotopic labels allows researchers to probe specific aspects of enzyme-substrate interactions. For instance, labeling the glycosidic bond susceptible to cleavage by α-amylase can provide detailed insights into the catalytic mechanism. Similarly, labeling specific glucose residues within the maltoheptaose (B131047) chain can help map the binding interactions within the enzyme's active site.

Methods for Isotopic Labeling of Oligosaccharides:

The introduction of isotopes into a complex oligosaccharide like this compound can be achieved through several synthetic strategies.

Chemical Synthesis with Labeled Precursors: This approach involves the multi-step chemical synthesis of the oligosaccharide using commercially available isotopically labeled monosaccharide building blocks. For example, ¹³C-labeled glucose can be used as a starting material to construct the maltoheptaose chain, resulting in a product with ¹³C enrichment at specific or all carbon positions.

Enzymatic Synthesis: In some cases, enzymes can be utilized to synthesize or modify oligosaccharides with isotopic labels. This can offer high stereo- and regioselectivity.

Hydrogen-Deuterium Exchange: For the introduction of deuterium, hydrogen-deuterium exchange reactions can be employed. These reactions replace hydrogen atoms with deuterium atoms from a deuterium source, such as deuterated water (D₂O), often in the presence of a catalyst.

Applications in Research:

Isotopically labeled this compound can be instrumental in various research applications:

Mechanistic Studies of Glycosidases: By monitoring the cleavage of an isotopically labeled substrate, researchers can identify the exact bond being broken and the stereochemical outcome of the reaction, providing crucial evidence for a particular enzymatic mechanism.

Kinetic Isotope Effect Studies: The substitution of an atom with its heavier isotope can lead to a slight change in the reaction rate, known as the kinetic isotope effect (KIE). Measuring the KIE for the enzymatic hydrolysis of isotopically labeled this compound can reveal information about the transition state of the reaction.

Metabolic Tracing: In cellular or in vivo studies, isotopically labeled compounds can be used to trace the metabolic fate of the oligosaccharide.

Below is a table summarizing potential isotopic labeling strategies for this compound and their research applications.

| Isotope | Labeling Position | Synthetic Method | Research Application |

| ¹³C | Anomeric carbon of the scissile glycosidic bond | Chemical synthesis with ¹³C-labeled glucose | Elucidating the mechanism of glycosidic bond cleavage by α-amylase through NMR and MS analysis of the products. |

| ²H (D) | Non-exchangeable protons on specific glucose residues | Chemical synthesis with deuterated precursors | Probing enzyme-substrate interactions and conformational changes in the active site using NMR spectroscopy. |

| ¹⁵N | Nitro group of the 4-nitrophenyl moiety | Chemical synthesis with ¹⁵N-labeled nitrophenol | Tracking the release of the 4-nitrophenolate chromophore in real-time during enzymatic assays using specialized spectroscopic techniques. |

Bioconjugation and Immobilization for Biosensor Development and Affinity Purification (research context)

The ability to conjugate this compound to solid supports is crucial for its application in the development of biosensors and for affinity purification of carbohydrate-binding proteins. Immobilization transforms the soluble substrate into a stationary phase that can be used to capture and study interacting molecules.

Bioconjugation Strategies:

Several chemical strategies can be employed to immobilize oligosaccharides like this compound onto various surfaces. The choice of method often depends on the nature of the solid support and the desired orientation of the immobilized ligand.

Activation of the Support Matrix: Common solid supports for affinity chromatography, such as agarose (B213101) or sepharose beads, possess hydroxyl groups that can be chemically activated to react with the oligosaccharide. Reagents like divinyl sulfone (DVS) and cyanuric chloride (CC) are used to create reactive groups on the matrix that can then form covalent bonds with the hydroxyl groups of the carbohydrate.

Reductive Amination: The reducing end of the maltoheptaose chain can be chemically modified to introduce a reactive amine group. This amine can then be coupled to an activated solid support, such as one containing N-hydroxysuccinimide (NHS) esters or epoxy groups.

Hydrazide Chemistry: The carbohydrate can be oxidized to generate aldehyde groups, which can then react with a hydrazide-activated support to form a stable hydrazone linkage.

"Click" Chemistry: For more controlled and efficient immobilization, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be utilized. This requires the chemical modification of both the oligosaccharide and the support with complementary reactive groups (an azide (B81097) and an alkyne).

Applications in Research:

Immobilized this compound serves as a valuable tool in various research contexts:

Affinity Chromatography: A column packed with this compound-conjugated beads can be used to selectively capture and purify proteins that bind to this specific oligosaccharide, such as certain lectins or α-amylases. The bound proteins can then be eluted by changing the buffer conditions or by adding a competitive soluble sugar.

Biosensor Development: The immobilization of this compound onto the surface of a biosensor chip (e.g., for surface plasmon resonance, SPR) allows for the real-time monitoring of interactions with carbohydrate-binding proteins. This can provide quantitative data on binding affinity and kinetics.

Enzyme Inhibition Studies: An immobilized substrate can be used to screen for and characterize inhibitors of enzymes like α-amylase. The ability of a compound to prevent the enzyme from binding to the immobilized substrate can be readily quantified.

The following table outlines common immobilization methods and their applications in a research setting.

| Immobilization Method | Solid Support | Linkage Chemistry | Research Application |

| Divinyl Sulfone (DVS) | Agarose, Sepharose | Ether linkage through reaction with hydroxyl groups | Creation of affinity chromatography media for the purification of α-amylase and other maltoheptaoside-binding proteins. |

| Cyanuric Chloride (CC) | Agarose, Sepharose | Ether linkage through reaction with hydroxyl groups | An alternative to DVS for preparing affinity matrices, though it may result in a less stable linkage. |

| Hydrazide Chemistry | Amine-functionalized surfaces | Hydrazone bond formation with oxidized carbohydrate | Immobilization on biosensor surfaces for studying protein-carbohydrate interactions. |